Beyond polymer synthesis, 4-Fluorobenzoyl chloride finds application in other areas of scientific research:
4-Fluorobenzoyl chloride is an aromatic compound characterized by the presence of a fluorine atom and a carbonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 158.56 g/mol. This compound appears as a clear, colorless to light yellow liquid with a melting point of 10-12 °C and a boiling point of 82 °C at reduced pressure (20 mmHg) . It is known for its lachrymatory properties, meaning it can cause tearing upon contact with mucous membranes .
4-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation and burns upon contact with skin, eyes, and respiratory system.
The synthesis of 4-fluorobenzoyl chloride can be achieved through several methods:
4-Fluorobenzoyl chloride is primarily utilized in:
Several compounds share structural similarities with 4-fluorobenzoyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzoyl Chloride | Common acylating agent; lacks fluorine substitution. | |
4-Chlorobenzoyl Chloride | Contains chlorine instead of fluorine; similar reactivity. | |
4-Bromobenzoyl Chloride | Bromine substitution; used similarly in organic synthesis. | |
p-Fluorobenzoic Acid | Acidic counterpart; used for different synthetic routes. |
Uniqueness: The presence of the fluorine atom in 4-fluorobenzoyl chloride enhances its electrophilicity compared to other halogenated benzoyl chlorides, making it particularly effective in Friedel-Crafts reactions and other acylation processes . This unique property allows for more selective reactions in complex organic syntheses.
Corrosive